

Modzatinib (ATI-2138): A Comprehensive Kinase Inhibitory Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Modzatinib, also known as ATI-2138, is an investigational, orally administered, covalent, and irreversible dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2] Its mechanism of action, targeting key enzymes in T-cell signaling pathways, positions it as a potential therapeutic agent for a range of T-cell-mediated autoimmune and chronic inflammatory diseases.[2] This technical guide provides an in-depth overview of the kinase inhibitory profile of **Modzatinib**, detailing its biochemical and cellular activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Kinase Inhibitory Potency and Selectivity

Modzatinib has demonstrated high potency against its primary targets, ITK and JAK3, with activity also observed against the related Tec family kinase, TXK.[1][3] Notably, it exhibits significant selectivity for JAK3 over other members of the JAK family.[1][3]

Biochemical Inhibitory Activity

The half-maximal inhibitory concentrations (IC50) of **Modzatinib** against various kinases in biochemical assays are summarized below.



| Kinase Target | IC50 (nM) | |
|---------------|--------------------------------------|--|
| ITK | 0.18 | |
| TXK | 0.83 | |
| JAK3 | 0.52 | |
| JAK1 | >2200 | |
| JAK2 | >2200 | |
| Tyk2 | >2200 | |
| втк | ~4.86 (27-fold less potent than ITK) | |

Table 1: Biochemical IC50 values of **Modzatinib** against a panel of kinases. Data sourced from[1][3].

Cellular Inhibitory Activity

In cellular assays, **Modzatinib** effectively inhibits downstream signaling events mediated by its target kinases.

| Cellular Process/Endpoint | Cell Type | Stimulus | IC50 (nM) |
|---|-------------------|----------|-----------|
| STAT5 Phosphorylation | Human PBMCs | IL-2 | 23.1 |
| PLCy1 Phosphorylation | Human PBMCs | anti-CD3 | 7.6 |
| IL-2 Production | Human PBMCs | anti-CD3 | 8.6 |
| IFNy Production | Human Whole Blood | IL-15 | 2.6 |
| IFNy Production | Human Whole Blood | IL-2 | 10 |
| IL-17A, IL-21, and TNF-α Production by Th17 cells (average) | Human PBMCs | - | 47 |



Table 2: Cellular IC50 values of Modzatinib in functional assays. Data sourced from[1][3].

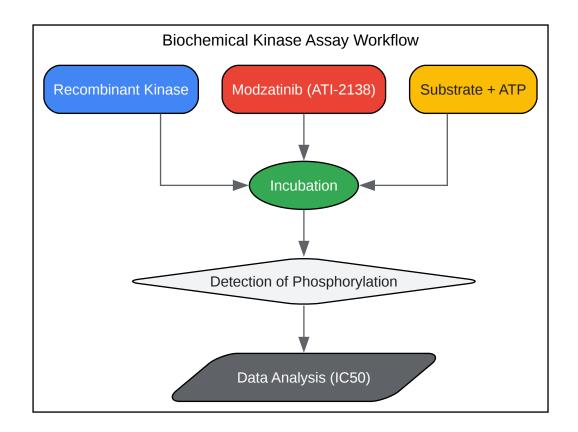
Experimental Protocols

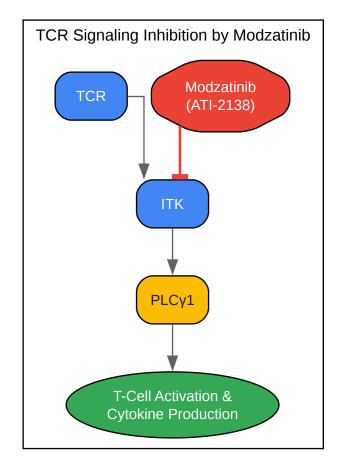
The following section outlines the methodologies employed in key experiments to characterize the kinase inhibitory profile of **Modzatinib**.

Biochemical Kinase Assays

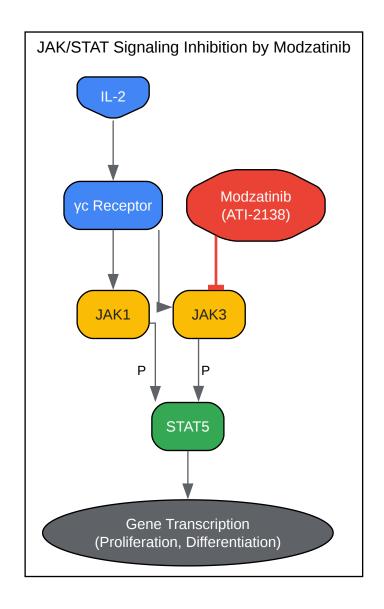
Biochemical potency (IC50) of **Modzatinib** against purified recombinant kinases such as ITK, TXK, JAK1, JAK2, JAK3, and Tyk2 was determined using standard enzymatic assays. While the specific assay format (e.g., radiometric, fluorescence-based) is not detailed in the provided search results, a general workflow can be inferred.











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References

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- 3. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
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